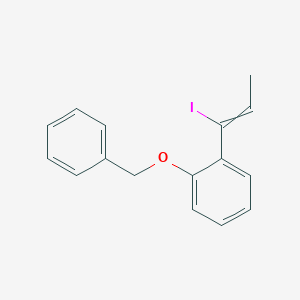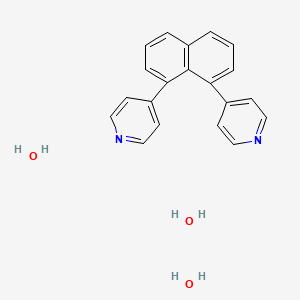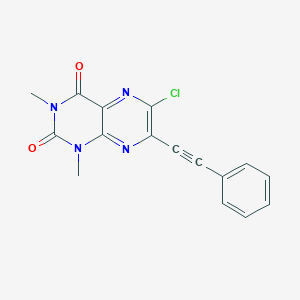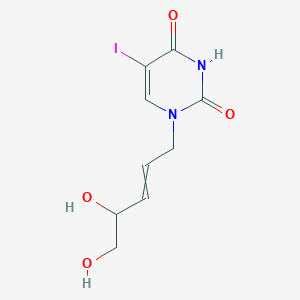
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane is a chemical compound that features a sulfonyl group attached to a tetraoxatridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a tetraoxatridecane derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often stirred in an organic solvent like acetonitrile or dichloromethane at a controlled temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .
Applications De Recherche Scientifique
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane has several scientific research applications:
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. This interaction can result in antibacterial or antifungal effects, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor used in the synthesis of various sulfonyl compounds.
Tosyl azide:
Sulfone derivatives: Compounds containing the sulfone group with various biological activities
Uniqueness
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane is unique due to its specific structure, which combines a sulfonyl group with a tetraoxatridecane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Propriétés
Numéro CAS |
651042-81-8 |
|---|---|
Formule moléculaire |
C16H26O6S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C16H26O6S/c1-15-3-5-16(6-4-15)23(17,18)14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 |
Clé InChI |
DUSPEGKRIIRXSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)


![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)

![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)


